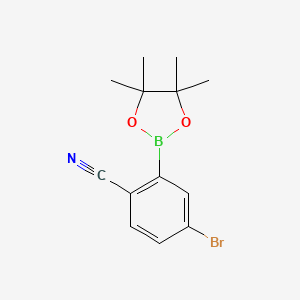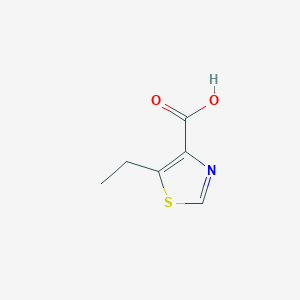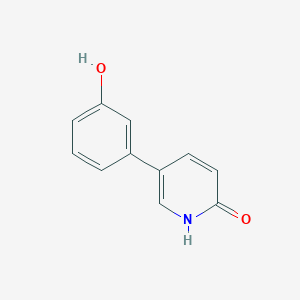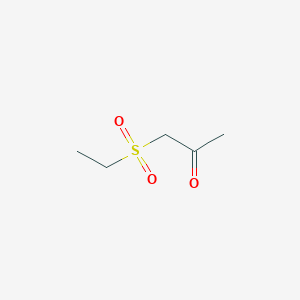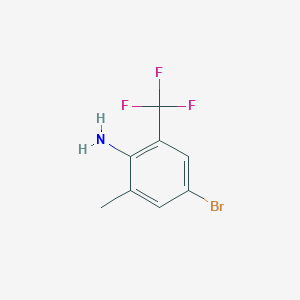![molecular formula C19H23N2+ B3057991 4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline CAS No. 87004-02-2](/img/new.no-structure.jpg)
4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline is a fascinating molecule due to its complex structure, which features both a pyridinium moiety and a conjugated butadiene system
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline typically involves multiple steps:
Formation of the Pyridinium Moiety: Starting with pyridine, alkylation with an ethylating agent such as ethyl iodide in the presence of a strong base (e.g., NaH) forms the 1-ethylpyridinium salt.
Synthesis of the Butadiene System: This step often involves the formation of a 1,3-diene through a Wittig reaction. For instance, treating a suitable aldehyde with a phosphonium ylide gives the desired diene.
Coupling of Components: The final step involves the coupling of the 1-ethylpyridinium salt with the butadiene system, typically under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods: In an industrial setting, the same basic principles apply, but reaction scales, reagent purity, and solvent recycling processes are optimized for efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by agents such as m-chloroperbenzoic acid.
Reduction: Reduction can occur with agents like lithium aluminium hydride, leading to hydrogenation of the double bonds.
Substitution: The aromatic rings allow for electrophilic substitution reactions, such as nitration using nitric acid in sulfuric acid.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminium hydride, often in ether solvents.
Substitution: Electrophilic reagents like nitric acid for nitration, often requiring acidic conditions.
Major Products Formed: Major products depend on the specific reaction conditions but may include oxidized derivatives, reduced hydrogenated forms, and various substituted aromatic compounds.
科学的研究の応用
The applications of 4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline span several fields:
Chemistry: Used as a building block in organic synthesis, especially in the development of new materials.
Biology: Its interactions with biological molecules are studied to understand cellular processes.
Industry: Utilized in the synthesis of dyes, pigments, and other specialized materials due to its chromophoric properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The pyridinium moiety can engage in ionic interactions, while the conjugated diene system is involved in π-π stacking interactions. These interactions facilitate binding to proteins and nucleic acids, influencing biological pathways.
類似化合物との比較
Compared to other compounds with similar structures:
4-[(1E,3E)-4-(1-methylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline: Slightly different in substituent group, leading to altered binding affinities and reactivity.
4-[(1E,3E)-4-(1-ethylpyridin-1-ium-3-yl)buta-1,3-dienyl]-N,N-dimethylaniline: Variation in positional isomerism, affecting its physical and chemical properties.
Its uniqueness lies in the precise arrangement of its functional groups, which confer specific reactivity and binding properties not seen in its analogs. This distinct combination of functional groups and structural arrangement makes it a compound of significant interest in scientific research and industrial applications.
特性
CAS番号 |
87004-02-2 |
|---|---|
分子式 |
C19H23N2+ |
分子量 |
279.4 g/mol |
IUPAC名 |
4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H23N2/c1-4-21-15-13-18(14-16-21)8-6-5-7-17-9-11-19(12-10-17)20(2)3/h5-16H,4H2,1-3H3/q+1 |
InChIキー |
ZLKWXZQZCOEHJJ-UHFFFAOYSA-N |
SMILES |
CC[N+]1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C |
異性体SMILES |
CC[N+]1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)N(C)C |
正規SMILES |
CC[N+]1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


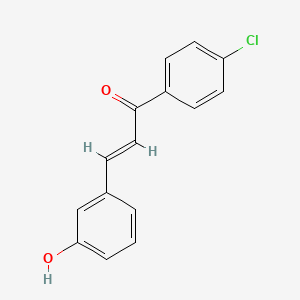


![Thieno[2,3-b]pyridine-6-carbonitrile](/img/structure/B3057915.png)
![4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3057916.png)

![Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis-](/img/structure/B3057920.png)
